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Compound of Interest |

Compound Name: 5-Chloro-4-fluoro-2-nitrophenol
CAS No.: 65001-79-8
Cat. No.: B1592848
- 7

CAS No: 65001-79-8 Formula: CeHsCIFNOs Molecular Weight: 191.54 g/mol

Part 1: Executive Summary & Structural Context

5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the
synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and
agrochemical herbicides.[1] Its structural integrity is defined by the precise regiochemistry of
the nitro, chloro, and fluoro substituents on the phenolic ring.[1]

For researchers and drug development professionals, distinguishing this specific isomer from
its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is
paramount. This guide provides the diagnostic spectroscopic signatures required to validate the
compound's identity and purity.[1]

Structural Logic & Synthesis

The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-
fluorophenol. Understanding this synthetic route is the first step in structural validation, as it
dictates the expected impurity profile.[1]

e Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).[1]

» Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.[1]
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e Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored
over C2 due to the adjacent Chlorine).[1]

e Result: The addition of NO2 at C6 shifts the numbering priority, resulting in 1-OH, 2-NOz, 4-F,
5-Cl.

Regioselective

3-Chloro-4-fluorophenol Nitration Transition State Nitration at C6 _ | 5-Chloro-4-fluoro-2-nitrophenol
(CAS 2613-23-2) (HNO3/H2S04) (Ortho-substitution) > (CAS 65001-79-8)

Click to download full resolution via product page

Figure 1: Synthetic route determining the regiochemistry of 5-Chloro-4-fluoro-2-nitrophenol.

Part 2: Mass Spectrometry (MS) Validation

Mass spectrometry provides the primary confirmation of the molecular formula and the
presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]

Diagnostic Criteria[1][2][3]

« lonization Mode: Electrospray lonization (ESI) in Negative Mode [M-H]~ is preferred due to
the acidic phenolic proton.[1]

e Base Peak: m/z ~190 (for 3°Cl).[1]

« |sotopic Pattern: The presence of Chlorine necessitates a characteristic 3:1 intensity ratio
between the M and M+2 peaks.[1]
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Relative .
Feature m/z Value Structural Insight
Abundance
Corresponds to 3>Cl
Molecular lon [M-H]~ 189.98 100% )
isotope.[1]
Isotope Peak [M+2- Confirms presence of
191.98 ~32-33% _
H]~ one Chlorine atom.[1]
] ] Loss of NOz group
Fragmentation 143.98 Variable

(IM-H-46]7).[1]

Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or
misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling
constants (

values) between the Fluorine atom (
F) and the aromatic protons (

H) are the key differentiators.[1]

Predicted *H NMR Signature (DMSO-de)[1]

¢ Solvent: DMSO-ds is recommended over CDCls to disrupt intermolecular hydrogen bonding
and sharpen the phenolic proton signal.[1]

e Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]

» Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]
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Chemical Shift Coupling

Constant ( Assignment

Proton ( Multiplicity .
Logic

ppm) )

Acidic phenolic
_ proton
OH 11.0-11.5 Broad Singlet -
(exchangeable

with D20).

Deshielded by
ortho-NO:z and

ortho-F. Large

H3 8.05 - 8.15 Doublet (d) Hz coupling due to

close proximity to
F.

Shielded relative
to H3.[1] Smaller
meta coupling to
F.

H6 7.40 - 7.50 Doublet (d) Hz

9F NMR Signature[1]
o Shift:

-115 to -125 ppm (Singlet or weak doublet depending on proton decoupling).

o Diagnostic: A single fluorine signal confirms mono-fluorination.[1]

Isomer Differentiation Logic
The coupling pattern is the "fingerprint.”[1]
o Target (5-Cl-4-F): H3 is ortho to F (

), H6 is meta to F (

). Result: Two Doublets (
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)-

+ Isomer (4-ClI-5-F): Protons would be para to each other or have different F-distances, altering
the

values significantly.

Unknown Sample
(DMSO-d6)

Signal at ~8.1 ppm Signal at ~7.45 ppm
(H3 Proton) (H6 Proton)
i
Measure JJ < 8 Hz easure J
J=~10-11 Hz REJECT: J=~7-8Hz
(Ortho-F Coupling) Isomer (e.g., 6-Cl or 4-Cl) (Meta-F Coupling)

CONFIRMED:
5-Chloro-4-fluoro-2-nitrophenol

Click to download full resolution via product page
Figure 2: NMR decision tree for structural validation based on H-F coupling constants.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the intramolecular hydrogen bonding
characteristic of ortho-nitrophenols.[1]

¢ Instrument: ATR-FTIR (Attenuated Total Reflectance).[1]

¢ Phase: Solid (Powder).[1]
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Functional Group Wavenumber (cm—?) Description

Shifted lower due to

O-H Stretch 3200 - 3400 (Broad) intramolecular H-bonding with
NO2.[1]
. Strong, characteristic nitro
NOz Asymmetric 1520 - 1540
band.[1]
] Strong, characteristic nitro
NO2 Symmetric 1330 - 1350
band.[1]
C-F Stretch 1200 - 1250 Strong intensity.[1]
Moderate intensity, fingerprint
C-ClI Stretch 700 - 800

region.[1]

Part 5: Quality Control & Impurity Profiling

When sourcing this material for drug development, the following impurities are common due to

the nitration process:

o 3-Chloro-4-fluorophenol (Starting Material): Detectable by HPLC (non-polar shift) and lack of
NO:2 signals in NMR.[1]

o 2-Nitro-3-chloro-4-fluorophenol (Regioisomer): Formed if nitration occurs at the sterically
hindered C2 position.[1]

o Differentiation: The NMR coupling for the proton at C6 (now C5) would change, and the
OH shift would vary due to different H-bonding environments.[1]

HPLC Method (Generic Recommendation)
e Column: C18 (e.qg., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.[1]

» Mobile Phase A: 0.1% Formic Acid in Water.[1]
» Mobile Phase B: Acetonitrile.[1]

e Gradient: 5% B to 95% B over 15 minutes.
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e Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-5-nitrophenol | C6H4CINO3 | CID 69264 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 5-
Chloro-4-fluoro-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592848#spectroscopic-data-of-5-chloro-4-fluoro-2-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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